2-(3-(5-Cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)ethan-1-amine
Overview
Description
The compound “2-(3-(5-Cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)ethan-1-amine” has the molecular formula C8H12N2O . It is a chemical of interest in the field of synthetic chemistry .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 152.19 . Other physical and chemical properties like melting point, boiling point, and density were not available in the sources I found .Scientific Research Applications
Antibacterial Applications
Research has shown the synthesis and evaluation of 1,3,4-oxadiazole derivatives containing 5-methylisoxazole moieties for their antibacterial activities. These compounds, synthesized through reactions like the Mannich reaction and direct condensation, were confirmed by elemental analyses and spectral data. The studies have demonstrated significant antibacterial efficacy against both Gram-positive and Gram-negative bacteria, highlighting the potential of these compounds in developing new antibacterial agents (Hui et al., 2002).
Anticancer Applications
The design and synthesis of new derivatives incorporating the 1,3,4-oxadiazol and isoxazol moieties have been explored for their anticancer activities. A particular study synthesized derivatives and tested them against various human cancer cell lines, including breast (MCF-7, MDA MB-231), lung (A549), and prostate (Du-145) cancers. The compounds showed promising anticancer activity, offering a potential pathway for the development of new anticancer therapies (Yakantham et al., 2019).
Applications in Energetic Materials
The synthesis of energetic materials using oxadiazole and isoxazole derivatives has been a focus of recent research. One study synthesized compounds with high heats of formation and detonation, including energetic salts with notable performance metrics. These materials were characterized by various analytical techniques and demonstrated properties such as high density and thermal stability, comparable to traditional energetic compounds like RDX. This research indicates the potential of oxadiazole and isoxazole derivatives in creating more stable and less sensitive energetic materials, which are crucial for both military and civilian applications (Cao et al., 2020).
properties
IUPAC Name |
2-[3-(5-cyclopropyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O2/c11-4-3-9-12-10(14-16-9)7-5-8(15-13-7)6-1-2-6/h5-6H,1-4,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYCGYIOSKXXTML-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NO2)C3=NOC(=N3)CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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